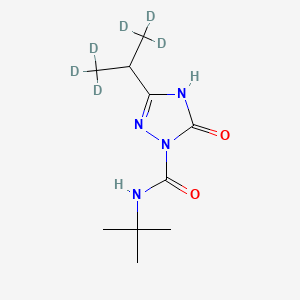

N-tert-butyl-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide

Description

N-tert-butyl-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide is a deuterated triazole derivative featuring a tert-butyl carboxamide group and a hexadeuterated isopropyl substituent. The compound’s core structure includes a 1,2,4-triazole ring substituted at the 3-position with a deuterium-enriched propyl group and at the 1-position with a tert-butyl carboxamide moiety.

The tert-butyl group is a common steric and electronic modulator in medicinal chemistry, improving solubility and metabolic resistance .

Properties

Molecular Formula |

C10H18N4O2 |

|---|---|

Molecular Weight |

232.31 g/mol |

IUPAC Name |

N-tert-butyl-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide |

InChI |

InChI=1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h6H,1-5H3,(H,12,16)(H,11,13,15)/i1D3,2D3 |

InChI Key |

ROZCMVNPWNQNEH-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NN(C(=O)N1)C(=O)NC(C)(C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C1=NN(C(=O)N1)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Biological Activity

N-tert-butyl-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide is a compound belonging to the triazole class of heterocycles. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of the specified compound through various studies and findings.

The compound can be characterized by its molecular formula and structure. It contains a triazole ring which is crucial for its biological activity. The presence of a tert-butyl group and a hexadeuteriopropane moiety may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities:

- Antimicrobial Activity : Triazoles are often investigated for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes.

- Anticancer Activity : Some triazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction.

Table 1: Summary of Biological Activities of Triazole Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobial | Fluconazole | Inhibition of ergosterol synthesis |

| Anticancer | Voriconazole | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Various triazole derivatives | Inhibition of pro-inflammatory cytokines |

| Antiviral | Some triazole derivatives | Interference with viral replication |

Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated several triazole derivatives for their anticancer properties. The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another research article highlighted the antimicrobial potential of triazole derivatives against resistant strains of bacteria. The compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, showcasing its potential as a novel antimicrobial agent .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within pathogens or cancer cells. For instance:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cell survival and proliferation.

- Cell Cycle Arrest : Some studies suggest that triazoles can cause cell cycle arrest in cancer cells leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several carboxamide-containing heterocycles. Below is a comparative analysis based on substituents, deuterium effects, and biological relevance:

Key Observations:

Deuterium Effects: The hexadeuteriopropan-2-yl group in the target compound distinguishes it from non-deuterated analogues. Deuterium substitution can reduce metabolic degradation (deuterium isotope effect) and improve pharmacokinetic profiles, a strategy increasingly used in drug design .

Heterocyclic Core : The 1,2,4-triazole ring offers distinct electronic properties compared to isoxazole or oxadiazole derivatives. Triazoles exhibit strong hydrogen-bonding capacity, influencing binding affinity in biological targets.

Physicochemical Properties:

- Stability : Deuterated analogs often exhibit enhanced thermal and oxidative stability, critical for long-term storage or in vivo studies.

Research Findings and Data

Computational Insights:

- Electronic Structure : Molecular orbital calculations (e.g., HF/6-31G** level) on analogous oxadiazole derivatives reveal electron delocalization across the heterocyclic ring, which may stabilize the triazole core in the target compound .

- Tautomerism : Unlike oxadiazole-thiones, which favor the thione tautomer by ~9–12 kcal/mol, the triazole-carboxamide structure likely resists tautomerism due to its rigid substituents .

Preparation Methods

Synthesis of the Hexadeuteriopropan-2-yl Precursor

- The hexadeuteriopropan-2-yl group corresponds to an isopropyl group where all six hydrogens on the methyl groups are replaced by deuterium.

- Commonly, this precursor is synthesized by reduction or alkylation reactions using commercially available or custom-synthesized deuterated reagents such as acetone-d6 or isopropanol-d8.

- For example, acetone-d6 can be converted to isopropyl halides or organometallic reagents (e.g., Grignard or organolithium reagents) that carry the deuterium label intact.

Formation of the 1,2,4-Triazole Core

- The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives or esters .

- The 5-oxo group indicates the presence of a lactam structure, which is often formed by cyclization of hydrazides with carboxylic acid derivatives.

Alkylation at the 3-Position with Hexadeuteriopropan-2-yl Group

- The key step is the selective alkylation of the triazole ring at the 3-position with the hexadeuteriopropan-2-yl substituent.

- This can be achieved by:

- Reacting the triazole intermediate with a deuterated alkyl halide or a corresponding organometallic reagent.

- Employing base-mediated alkylation in aprotic solvents to ensure regioselectivity.

- Careful control of reaction conditions (temperature, solvent, base) is crucial to avoid scrambling or loss of deuterium.

Representative Preparation Route (Hypothetical Based on Analogous Compounds)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Synthesis of hexadeuteriopropan-2-yl halide | Acetone-d6 + halogenation (e.g., PBr3) | Deuterated isopropyl bromide | Maintains deuterium labeling |

| 2. Preparation of triazole intermediate | Hydrazine + tert-butyl carbamate derivative | 1,2,4-triazole-5-one with tert-butyl carboxamide | Cyclization step |

| 3. Alkylation at C-3 | Triazole intermediate + hexadeuteriopropan-2-yl bromide + base (e.g., K2CO3) | This compound | Regioselective alkylation |

Notes on Reaction Conditions and Yields

- The alkylation step is typically performed at low to moderate temperatures (0–40 °C) to prevent deuterium exchange.

- Solvents such as dry DMF, DMSO, or acetonitrile are preferred for their aprotic nature.

- Bases like potassium carbonate or cesium carbonate are commonly used.

- Purification is achieved by crystallization or chromatography under conditions that prevent proton-deuterium exchange.

- Yields for similar triazole alkylations range from 60% to 90% , depending on scale and purity of reagents.

Research Findings and Literature Insights

- No direct published synthesis for the fully deuterated compound was found in open literature or patent databases; however, the preparation closely follows methods used for the non-deuterated analog N-(tert-butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS 889062-05-9).

- Deuterium incorporation is typically achieved by substituting the alkylating agent with its deuterated counterpart, as described in deuterium labeling protocols in medicinal chemistry patents.

- The stability of the triazole ring and the carboxamide under mild basic conditions supports the feasibility of late-stage alkylation with deuterated alkyl halides.

- The use of isotopically labeled reagents is common in the pharmaceutical industry for ADME (absorption, distribution, metabolism, excretion) studies, and synthetic routes are adapted to maintain isotopic purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions / Values | Comments |

|---|---|---|

| Deuterated alkylating agent | Hexadeuteriopropan-2-yl bromide or iodide | Prepared from acetone-d6 |

| Base | K2CO3, Cs2CO3 | Mild base to avoid deuterium loss |

| Solvent | Dry DMF, DMSO, or acetonitrile | Aprotic solvents preferred |

| Temperature | 0–40 °C | Low to moderate to preserve deuterium |

| Reaction time | 2–24 hours | Depending on scale and reactivity |

| Purification | Crystallization or silica gel chromatography | Conditions to avoid proton exchange |

| Yield | 60–90% | Comparable to non-deuterated analogs |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-tert-butyl-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling deuterated propane derivatives with triazole-carboxamide precursors. Key steps include:

- Use of coupling agents like EDCI or DCC in anhydrous dimethylformamide (DMF) to activate carboxyl groups .

- Deuterium incorporation via isotopic exchange or pre-deuterated reagents (e.g., hexadeuteriopropan-2-yl bromide) under controlled pH and temperature .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and validation by HPLC (>98% purity) .

Q. How is the structural conformation of this compound characterized?

- Methodology :

- X-ray crystallography : Use SHELX software for refinement of crystallographic data, particularly for resolving deuterium positions .

- Spectroscopy : ¹H/²H NMR to confirm deuterium integration and NOESY for spatial arrangement analysis. Mass spectrometry (HRMS) verifies molecular weight .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict electronic properties and compare with experimental data .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

- Solubility testing : Use PBS or DMSO solutions to assess bioavailability .

Advanced Research Questions

Q. How does the hexadeuteriopropan-2-yl moiety influence pharmacokinetics and metabolic stability?

- Methodology :

- Isotope effect studies : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs in microsomal assays (e.g., human liver microsomes) .

- Deuterium retention analysis : LC-MS/MS to track deuterium loss during in vitro/in vivo metabolism .

- Computational ADME : Predict metabolic hotspots using software like Schrödinger’s QikProp, focusing on CYP450 interactions .

Q. What challenges arise in crystallographic refinement due to deuterium substitution, and how are they resolved?

- Methodology :

- Neutron diffraction : For precise deuterium positioning, though limited by cost. Alternatively, use high-resolution X-ray data (≤1.0 Å) with SHELXL’s DFIX constraints to model D-atoms .

- Disorder modeling : Apply PART instructions in SHELX to handle isotopic disorder in the propyl group .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Methodology :

- Dose-response re-evaluation : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .

- Structural analogs comparison : Test derivatives (e.g., non-deuterated or tert-butyl-modified analogs) to isolate isotopic vs. steric effects .

- Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : AutoDock Vina or Glide to predict binding modes with proteins (e.g., triazole-binding kinases) .

- Kinetic studies : Surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for target engagement .

- Mutagenesis : Validate binding residues via site-directed mutagenesis (e.g., Ala-scanning) .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Triazole-carboxamide derivatives often exhibit enhanced metabolic stability due to deuterium, but rigorous isotopic analysis is critical .

- Contradictions in bioactivity may stem from assay variability; replicate studies under standardized protocols are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.